molecular formula C18H17FN4O2 B10905836 N-(4,6-dimethylpyridin-2-yl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(4,6-dimethylpyridin-2-yl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10905836
M. Wt: 340.4 g/mol
InChI Key: UWZSKATWZKGJAV-UHFFFAOYSA-N
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Description

N~3~-(4,6-DIMETHYL-2-PYRIDYL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole carboxamides This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridyl group, and a fluorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4,6-DIMETHYL-2-PYRIDYL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a β-keto ester under acidic or basic conditions to form the pyrazole ring.

    Introduction of the pyridyl group: The pyridyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrazole intermediate.

    Attachment of the fluorophenoxy methyl group: This step involves the reaction of a fluorophenol derivative with a suitable methylating agent to form the fluorophenoxy methyl group, which is then attached to the pyrazole ring through a nucleophilic substitution reaction.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of N3-(4,6-DIMETHYL-2-PYRIDYL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N~3~-(4,6-DIMETHYL-2-PYRIDYL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

N~3~-(4,6-DIMETHYL-2-PYRIDYL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N3-(4,6-DIMETHYL-2-PYRIDYL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

N~3~-(4,6-DIMETHYL-2-PYRIDYL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(4,6-Dimethyl-2-pyridinyl)-3,4,5-trimethoxybenzamide: Similar in structure but with different substituents, leading to different chemical and biological properties.

    N-(4,6-Dimethyl-2-pyridyl)thiourea: Contains a thiourea group instead of a carboxamide group, resulting in different reactivity and applications.

The uniqueness of N3-(4,6-DIMETHYL-2-PYRIDYL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C18H17FN4O2

Molecular Weight

340.4 g/mol

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-1-[(4-fluorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C18H17FN4O2/c1-12-9-13(2)20-17(10-12)21-18(24)16-7-8-23(22-16)11-25-15-5-3-14(19)4-6-15/h3-10H,11H2,1-2H3,(H,20,21,24)

InChI Key

UWZSKATWZKGJAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)F)C

Origin of Product

United States

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